molecular formula C47H68N8O9 B14195781 L-Leucyl-L-leucyl-L-valyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan CAS No. 853367-58-5

L-Leucyl-L-leucyl-L-valyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan

Katalognummer: B14195781
CAS-Nummer: 853367-58-5
Molekulargewicht: 889.1 g/mol
InChI-Schlüssel: SZIUQALIIOSQCV-YJXWTMGESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucyl-L-leucyl-L-valyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan is a synthetic peptide composed of eight amino acids: leucine, valine, tyrosine, proline, and tryptophan. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-leucyl-L-valyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucyl-L-leucyl-L-valyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted with other residues through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: DTT or TCEP.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Oxidized forms of tyrosine and tryptophan.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Leucyl-L-leucyl-L-valyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of L-Leucyl-L-leucyl-L-valyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Leucyl-L-leucyl-L-valyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties and potential applications. Its linear structure differentiates it from cyclic peptides, offering different interaction capabilities and stability profiles.

Eigenschaften

CAS-Nummer

853367-58-5

Molekularformel

C47H68N8O9

Molekulargewicht

889.1 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C47H68N8O9/c1-25(2)20-33(48)41(57)50-35(21-26(3)4)42(58)53-40(28(7)8)45(61)54-39(27(5)6)44(60)51-36(22-29-15-17-31(56)18-16-29)46(62)55-19-11-14-38(55)43(59)52-37(47(63)64)23-30-24-49-34-13-10-9-12-32(30)34/h9-10,12-13,15-18,24-28,33,35-40,49,56H,11,14,19-23,48H2,1-8H3,(H,50,57)(H,51,60)(H,52,59)(H,53,58)(H,54,61)(H,63,64)/t33-,35-,36-,37-,38-,39-,40-/m0/s1

InChI-Schlüssel

SZIUQALIIOSQCV-YJXWTMGESA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.